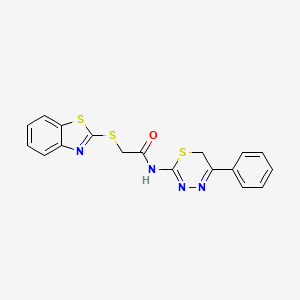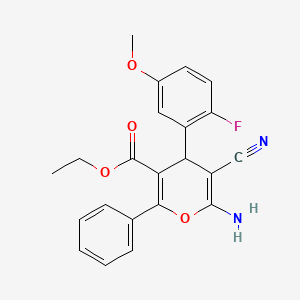
5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one: is a heterocyclic compound that features a benzoxathiol ring system with a hydroxyl group at position 5 and a nitrophenyl group at position 7
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrophenylthiourea with salicylic acid derivatives in the presence of a cyclizing agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group at position 5 can undergo oxidation to form a quinone derivative.
Reduction: The nitro group at position 7 can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ethers and esters.
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity. For instance, the compound may inhibit enzymes by binding to their active sites or interfere with cellular processes by generating reactive oxygen species through redox reactions.
類似化合物との比較
5-Hydroxy-7-(2-aminophenyl)-1,3-benzoxathiol-2-one: Similar structure but with an amino group instead of a nitro group.
5-Hydroxy-7-(2-chlorophenyl)-1,3-benzoxathiol-2-one: Similar structure but with a chloro group instead of a nitro group.
5-Hydroxy-7-(2-methylphenyl)-1,3-benzoxathiol-2-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: The presence of the nitro group at position 7 in 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.
特性
分子式 |
C13H7NO5S |
|---|---|
分子量 |
289.26 g/mol |
IUPAC名 |
5-hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C13H7NO5S/c15-7-5-9(12-11(6-7)20-13(16)19-12)8-3-1-2-4-10(8)14(17)18/h1-6,15H |
InChIキー |
PKCIITVQCFGKJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C3C(=CC(=C2)O)SC(=O)O3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-2-(3-methylphenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586491.png)
![2-(benzylsulfanyl)-5-(4-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11586495.png)
![(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586522.png)
![2-methoxyethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11586530.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586540.png)

![(2E)-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11586544.png)
![4-chloro-N'-[(thiophen-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11586549.png)
![1-[7-ethyl-1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B11586552.png)
![(2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11586556.png)

![(6Z)-6-[(2E)-(3,4,5-trimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11586562.png)
![benzyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11586569.png)
![8-(2-bromophenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11586577.png)
